molecular formula C17H19ClN4O B6965269 2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile

2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile

Cat. No.: B6965269
M. Wt: 330.8 g/mol
InChI Key: IGGFNUODIPLBFA-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile is a complex organic compound featuring a chloro-substituted benzonitrile core, a morpholine ring, and a pyrazole moiety

Properties

IUPAC Name

2-chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-7-13(2)22(20-12)11-16-10-21(5-6-23-16)15-4-3-14(9-19)17(18)8-15/h3-4,7-8,16H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGFNUODIPLBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CN(CCO2)C3=CC(=C(C=C3)C#N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile typically involves multiple steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 3,5-dimethylpyrazole, which can be achieved through the condensation of acetylacetone with hydrazine hydrate.

    Attachment to Morpholine: The 3,5-dimethylpyrazole is then alkylated with a suitable halomethyl morpholine derivative under basic conditions to form the intermediate 2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine.

    Coupling with Benzonitrile: The final step involves the nucleophilic substitution reaction between the intermediate and 2-chloro-4-bromobenzonitrile in the presence of a base such as potassium carbonate, typically in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

    Substitution: The chloro group on the benzonitrile ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF or DMSO.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: 2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzylamine.

    Substitution: 2-Amino-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery, particularly in the development of anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, including advanced polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For instance, the pyrazole ring could bind to metal ions in metalloenzymes, inhibiting their function. The nitrile group might also participate in hydrogen bonding or dipole interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-[2-(pyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile: Lacks the dimethyl groups on the pyrazole ring, potentially altering its reactivity and binding properties.

    2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-4-yl]benzonitrile: Contains a piperidine ring instead of morpholine, which might affect its pharmacokinetic properties.

    2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzamide: The nitrile group is replaced with an amide, changing its hydrogen bonding capabilities and possibly its biological activity.

Uniqueness

The combination of a chloro-substituted benzonitrile core with a morpholine ring and a dimethylpyrazole moiety makes 2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile unique. This structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.

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